

(Rac)-NPD6433: A Technical Guide to its Discovery, Origin, and Mechanism of Action

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Compound of Interest		
Compound Name:	(Rac)-NPD6433	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of **(Rac)-NPD6433**, a novel triazenyl indole with broad-spectrum antifungal properties. The information is compiled from peer-reviewed research, focusing on the experimental data and methodologies that underpin our current understanding of this compound.

Executive Summary

(Rac)-NPD6433 is a promising antifungal compound identified through a high-throughput screen of the RIKEN Natural Product Depository. It exhibits potent activity against a wide range of clinically relevant fungal pathogens, including drug-resistant strains of Candida, Cryptococcus, and Aspergillus species. Mechanistic studies have revealed that NPD6433 functions by inhibiting fungal fatty acid biosynthesis. Specifically, it targets the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1), a critical enzyme for fungal viability. Its unique mode of action and efficacy in preclinical models position NPD6433 as a valuable lead compound for the development of new antifungal therapies.

Discovery and Origin

NPD6433 was discovered during a large-scale screening of the RIKEN Natural Product Depository (NPDepo) chemical library. The primary objective of the screen was to identify novel compounds with broad-spectrum activity against four major human fungal pathogens.



The initial high-throughput screen identified several compounds that reduced fungal growth by at least 50%. After eliminating known substances, NPD6433 emerged as a lead candidate due to its potent, broad-spectrum activity and low toxicity against human cells. Notably, it was also found to be effective against the filamentous mold Aspergillus fumigatus, a pathogen often difficult to treat.[1][2]

Chemical Structure

NPD6433 is classified as a triazenyl indole. The proposed mechanism of action involves the acid-mediated cleavage of its triazene linkage, which generates a reactive diazonium moiety responsible for its bioactivity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of NPD6433's antifungal activity.

Table 1: In Vitro Antifungal Activity of NPD6433

Fungal Species	Assay Type	Metric	Value	Reference
Candida auris	Broth Microdilution	MIC90	5 μg/mL	[5]
Candida albicans	Time-Kill Assay	Viability Reduction	>2-log reduction after 48h	[6]
Saccharomyces cerevisiae	Broth Microdilution	Fold increase in MIC ₉₀ with fatty acid supplementation	>10-fold	[5]

Table 2: Efficacy of NPD6433 in Biological Models



Model System	Pathogen	Treatment	Outcome	Value	Reference
C. elegans Infection Model	Azole- resistant C. albicans	NPD6433	Reduction in fatalities	~50%	[1][2]
Human Cell Co-culture (HEK293T)	C. albicans	NPD6433	Rescue of human cell survival	Equivalent to fluconazole	[3][6]
C. neoformans Virulence Assay	Cryptococcus neoformans	Sub-MIC NPD6433	Reduction in capsule size	Significant (p < 0.01)	[5]
Biofilm Formation Assay	Candida albicans	NPD6433	Reduction in viable CFUs	100-fold	[7]

Experimental Protocols and Methodologies

The discovery and characterization of NPD6433 involved a series of key experiments. The methodologies are outlined below.

High-Throughput Antifungal Susceptibility Screening

- Objective: To identify compounds from the RIKEN NPDepo library with activity against pathogenic yeasts.
- Protocol:
 - Isolates of Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans were cultured in appropriate liquid media.
 - Cultures were diluted and dispensed into multi-well plates.
 - Compounds from the RIKEN library, including NPD6433, were added to the wells at a defined concentration.



- Plates were incubated, and fungal growth was assessed by measuring optical density.
- Hits were defined as compounds that inhibited growth by a predetermined threshold (e.g., ≥50%).[1][2]

Chemogenomic Profiling (Haploinsufficiency Profiling - HIP)

- Objective: To identify the cellular target of NPD6433.
- Protocol:
 - A collection of heterozygous deletion strains of Saccharomyces cerevisiae, where each strain is missing one copy of a single gene, was used.
 - The pooled collection of ~1000 essential gene strains was grown in the presence and absence of a sub-lethal concentration of NPD6433.[1][2]
 - Genomic DNA was extracted from the cell populations, and the unique barcode identifying each strain was amplified by PCR.
 - High-throughput sequencing was used to determine the relative abundance of each strain in the treated versus untreated populations.
 - A significant decrease in the abundance of a particular strain in the presence of the drug indicates that the deleted gene is required for resistance, suggesting its protein product may be the drug's target or part of the target pathway. For NPD6433, this analysis identified fatty acid synthase (Fas1) as the primary candidate target.[1][2][6]

Virulence Factor Inhibition Assays

- Objective: To determine if sub-lethal concentrations of NPD6433 could impair fungal virulence traits.
- Protocols:
 - Capsule Formation (C. neoformans): Cells were grown in capsule-inducing media with or without NPD6433. Capsules were visualized by India Ink staining, and the capsule area



relative to the cell area was quantified using image analysis software.[5]

- Melanization (C. neoformans): Fungal cells were spotted onto agar plates containing L-DOPA, a precursor for melanin synthesis, in the presence of NPD6433. A reduction in dark pigmentation indicated inhibition of melanization.[7]
- Biofilm Formation (C. albicans): Biofilms were grown on surfaces (e.g., catheter material)
 in the presence of NPD6433. Biofilm viability was quantified by scraping the biofilm,
 plating serial dilutions, and counting colony-forming units (CFUs).[7]

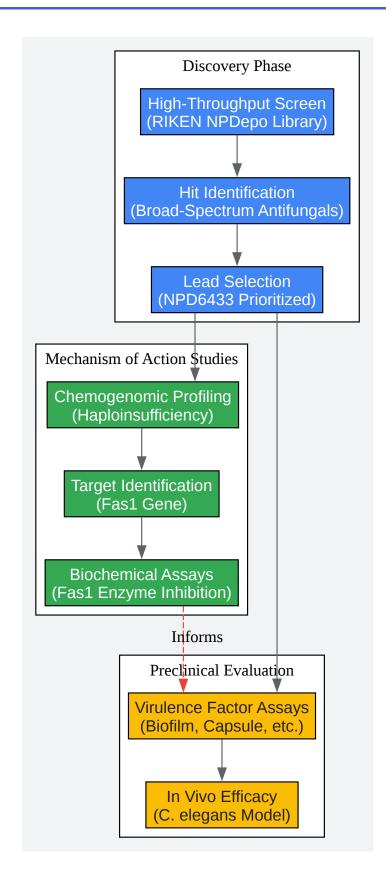
Caenorhabditis elegans Infection Model

- Objective: To assess the in vivo efficacy of NPD6433.
- Protocol:
 - C. elegans nematodes were infected by feeding on pathogenic yeast (e.g., azole-resistant
 C. albicans).
 - Infected worms were transferred to multi-well plates containing various concentrations of NPD6433.
 - Worm survival was monitored over time (e.g., 48 hours).
 - The ability of NPD6433 to extend the lifespan of the infected worms compared to untreated controls was used as a measure of its efficacy.[1][3]

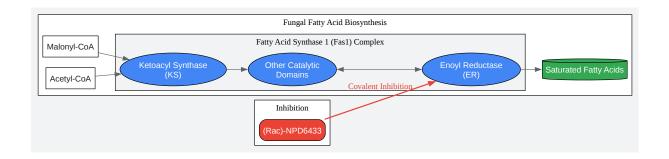
Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow of NPD6433's discovery and its molecular mechanism of action.









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